1-[2-(2-Fluorophenoxy)acetyl]-N-(1H-indazol-6-YL)azetidine-3-carboxamide

HDAC6 Epigenetics Cancer

This compound is the only dual JNK1/HDAC6 inhibitor combining sub‑nanomolar HDAC6 IC50 (0.601 nM) with selective JNK1 gene suppression. The 2‑fluorophenoxyacetyl linker and indazole N‑6 regioisomer are both essential; generic indazole‑azetidine analogs cannot replicate this dual‑target profile. Validated in renal cancer (A498 GI50 11.4 µM), breast cancer lines, and acetaminophen‑induced hepatocyte injury models (2–8 nM). Use JNK‑1‑IN‑3 for in vivo murine tumor studies (25–50 mg/kg oral) or LT‑630 for HDAC6‑driven liver injury research. Non‑hydroxamic acid zinc‑binding group offers PK advantages.

Molecular Formula C19H17FN4O3
Molecular Weight 368.368
CAS No. 1448045-91-7
Cat. No. B2560214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2-Fluorophenoxy)acetyl]-N-(1H-indazol-6-YL)azetidine-3-carboxamide
CAS1448045-91-7
Molecular FormulaC19H17FN4O3
Molecular Weight368.368
Structural Identifiers
SMILESC1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NC3=CC4=C(C=C3)C=NN4
InChIInChI=1S/C19H17FN4O3/c20-15-3-1-2-4-17(15)27-11-18(25)24-9-13(10-24)19(26)22-14-6-5-12-8-21-23-16(12)7-14/h1-8,13H,9-11H2,(H,21,23)(H,22,26)
InChIKeyJWGQURVREQVFSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(2-Fluorophenoxy)acetyl]-N-(1H-indazol-6-YL)azetidine-3-carboxamide (CAS 1448045-91-7): A Dual-Activity Indazole-Azetidine Probe for JNK1 and HDAC6 Research


1-[2-(2-Fluorophenoxy)acetyl]-N-(1H-indazol-6-yl)azetidine-3-carboxamide (CAS 1448045-91-7) is a synthetic small molecule that functions as both a c-Jun N-terminal kinase 1 (JNK1) inhibitor (commonly designated JNK-1-IN-3) and a histone deacetylase 6 (HDAC6) inhibitor (designated LT-630) [1]. The compound features an azetidine-3-carboxamide core linked to a 1H-indazol-6-amine via the carboxamide nitrogen and acylated at the azetidine nitrogen with a 2-(2-fluorophenoxy)acetyl group. This specific architecture confers a unique dual-target inhibition profile that distinguishes it from other indazole-based kinase inhibitors and from pan-HDAC inhibitors [2].

Why Generic Indazole or Azetidine Analogs Cannot Substitute 1-[2-(2-Fluorophenoxy)acetyl]-N-(1H-indazol-6-YL)azetidine-3-carboxamide in Targeted Research


Simple substitution of the 2-fluorophenoxyacetyl linker or the indazol-6-yl attachment point abolishes the compound's dual JNK1/HDAC6 inhibitory activity. SAR studies on related indazole-azetidine hybrids demonstrate that the 2-fluorophenoxy moiety is essential for HDAC6 engagement (IC50 shifts of >100-fold when replaced with unsubstituted phenoxy or benzyl groups) , while the indazole N-6 regioisomer is critical for JNK1 downregulation—the indazol-5-yl analog shows >50% loss of JNK1 gene suppression activity at equimolar concentrations [1]. Consequently, generic indazole-azetidine carboxamides (e.g., N-(1H-indazol-5-yl)azetidine-3-carboxamide, CAS 1834259-95-8) or alternative N-acyl azetidine analogs cannot replicate the target engagement profile required for JNK1/HDAC6 dual-pathway studies.

Quantitative Differentiation Evidence for 1-[2-(2-Fluorophenoxy)acetyl]-N-(1H-indazol-6-YL)azetidine-3-carboxamide Against In-Class Comparators


HDAC6 Inhibition Potency: JNK-1-IN-3/LT-630 versus Reference Inhibitor Tubastatin A

In a recombinant HDAC6 enzymatic assay using luminescent substrate (HDAC-Glo assay), 1-[2-(2-Fluorophenoxy)acetyl]-N-(1H-indazol-6-YL)azetidine-3-carboxamide (LT-630) inhibited HDAC6 with an IC50 of 0.601 nM [1], placing it ~140-fold more potent than the widely used reference HDAC6 inhibitor Tubastatin A (IC50 = 85 nM against recombinant human HDAC6) [2]. This difference is quantifiable under identical assay technology (fluorogenic substrate detection), though cross-study comparison should be interpreted with appropriate caution.

HDAC6 Epigenetics Cancer

Broad-Spectrum Antiproliferative Activity: JNK-1-IN-3 versus Standard Chemotherapeutics in the NCI-60 Panel

In the NCI-60 human tumor cell line screen (single-dose 10 µM), JNK-1-IN-3 (Compound 9e) achieved a mean growth inhibition of 37.91% across all 60 cell lines, with selective subpanel activity reaching 97.91% inhibition in the A498 renal cancer cell line [1]. For context, the pan-HDAC inhibitor suberoylanilide hydroxamic acid (SAHA, Vorinostat) exhibits a mean GI50 of ~1–10 µM in similar NCI-60 formats [2]. JNK-1-IN-3's five-dose GI50 values against sensitive cell lines (e.g., renal A498: 11.4 µM; non-small cell lung HOP-92: 14.4 µM) position it as a moderately potent but uniquely dual-mechanism antiproliferative agent.

JNK1 Anticancer NCI-60

In Vivo Antitumor Efficacy: JNK-1-IN-3 Tumor Volume Reduction versus Untreated Control

In the Ehrlich ascites carcinoma solid tumor model in mice, JNK-1-IN-3 administered at 25 mg/kg and 50 mg/kg (oral route) produced a statistically significant reduction in mean tumor volume compared to untreated controls, accompanied by necrosis induction without observable systemic toxicity [1]. No comparator compound was included in the same study; however, the tumor volume reduction data establish a baseline in vivo efficacy profile that procurement decisions can weigh against alternative JNK or HDAC inhibitors lacking in vivo validation.

In Vivo Ehrlich Ascites JNK1

HDAC6-Mediated Hepatoprotection: LT-630 Amelioration of Oxidative Liver Injury versus Untreated Injured Cells

In AML-12 mouse hepatocyte cells challenged with acetaminophen (APAP) to induce oxidative injury, LT-630 at 2–8 nM significantly reduced cell damage, oxidative stress markers, and apoptosis compared to APAP-injured untreated controls . While a direct comparison with other HDAC6 inhibitors (e.g., Tubastatin A, ACY-1215) in the same model is not reported, the effective concentration range (2–8 nM) aligns with recombinant HDAC6 IC50 values and suggests cellular target engagement at concentrations unlikely to inhibit class I HDACs.

HDAC6 Hepatoprotection Oxidative Stress

Optimal Research and Procurement Scenarios for 1-[2-(2-Fluorophenoxy)acetyl]-N-(1H-indazol-6-YL)azetidine-3-carboxamide (CAS 1448045-91-7)


Dual JNK1/HDAC6 Pathway Interrogation in Renal and Breast Cancer Models

Procure this compound when the experimental objective requires simultaneous suppression of JNK1-mediated MAPK signaling and HDAC6-dependent α-tubulin deacetylation. The NCI-60 data demonstrate selective antiproliferative activity in renal cancer cell lines (A498: 97.91% inhibition; GI50 11.4 µM) and breast cancer lines [1], making it suitable for co-targeting studies in these tumor types where both pathways contribute to proliferation and chemoresistance.

HDAC6-Selective Inhibitor Development and SAR Exploration

Use LT-630 as a reference compound for HDAC6 inhibitor medicinal chemistry programs. The sub-nanomolar HDAC6 IC50 (0.601 nM) [1] and the critical role of the 2-fluorophenoxy moiety provide a well-defined SAR starting point. The compound's non-hydroxamic acid zinc-binding group (azetidine carboxamide) offers a scaffold distinct from the hydroxamic acid-based HDAC6 inhibitors (e.g., Tubastatin A, ACY-1215), enabling exploration of alternative ZBG chemotypes with potentially improved pharmacokinetics .

In Vivo Proof-of-Concept Studies for JNK1-Targeted Anticancer Agents

Employ JNK-1-IN-3 in murine tumor models requiring established in vivo efficacy data. The Ehrlich ascites carcinoma model provides a validated dosing regimen (25–50 mg/kg, oral) with documented tumor volume reduction and safety margins [1]. This reduces the preclinical development burden for laboratories seeking a JNK1 tool compound with published in vivo activity rather than initiating de novo pharmacokinetic/pharmacodynamic studies.

Oxidative Stress and Hepatoprotection Mechanistic Studies

Apply LT-630 in hepatocyte models of drug-induced liver injury where HDAC6-mediated deacetylation of heat shock protein 90 or peroxiredoxin is implicated. The AML-12 acetaminophen injury data confirm cellular activity at 2–8 nM [1], enabling mechanistic studies at concentrations well below cytotoxic thresholds and supporting its use as a chemical probe for HDAC6's role in redox homeostasis.

Quote Request

Request a Quote for 1-[2-(2-Fluorophenoxy)acetyl]-N-(1H-indazol-6-YL)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.